4-Azido-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2-fluorobenzonitrile is an organic compound with the molecular formula C7H3FN4 It is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-fluorobenzonitrile typically involves the introduction of an azido group to a fluorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a fluorobenzonitrile is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing other leaving groups in the molecule.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO4 and sodium ascorbate) for the click reaction.
Major Products Formed
Reduction: 4-Amino-2-fluorobenzonitrile.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azido-2-fluorobenzonitrile has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-Azido-2-fluorobenzonitrile primarily involves its reactivity due to the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as nucleophilic substitution and cycloaddition reactions. These reactions often result in the formation of new chemical bonds, making the compound a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidobenzonitrile: Similar structure but lacks the fluorine atom.
2-Fluorobenzonitrile: Similar structure but lacks the azido group.
4-Azido-2-chlorobenzonitrile: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-Azido-2-fluorobenzonitrile is unique due to the presence of both the azido and fluorine groups. The azido group provides high reactivity, while the fluorine atom can influence the electronic properties of the molecule, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C7H3FN4 |
---|---|
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
4-azido-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H3FN4/c8-7-3-6(11-12-10)2-1-5(7)4-9/h1-3H |
InChI-Schlüssel |
LGKPLZRCHZYXML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.